molecular formula C13H11BrClNO B14859501 2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine

2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine

Cat. No.: B14859501
M. Wt: 312.59 g/mol
InChI Key: BDJOAOPZOMSYTE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-(benzyloxy)pyridine followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or chloromethyl methyl ether for chloromethylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling reactions: Biaryl or aryl-alkyne derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine is unique due to the presence of both bromo and chloromethyl groups, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-phenylmethoxypyridine

InChI

InChI=1S/C13H11BrClNO/c14-11-6-12(8-15)16-13(7-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

BDJOAOPZOMSYTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)Br

Origin of Product

United States

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